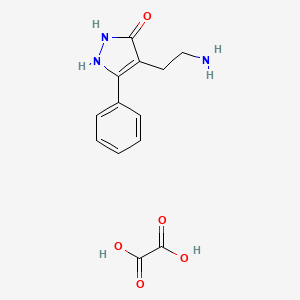

4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one oxalate

Description

4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one oxalate is a pyrazolone derivative featuring a phenyl group at position 5 and a 2-aminoethyl substituent at position 2. The oxalate counterion enhances solubility and stability, making it suitable for pharmacological applications. Pyrazolones are known for their diverse biological activities, including anti-inflammatory, analgesic, and receptor-modulating properties. This compound’s structure allows for hydrogen bonding via the amino group and π-π interactions via the phenyl ring, influencing its pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula |

C13H15N3O5 |

|---|---|

Molecular Weight |

293.27 g/mol |

IUPAC Name |

4-(2-aminoethyl)-5-phenyl-1,2-dihydropyrazol-3-one;oxalic acid |

InChI |

InChI=1S/C11H13N3O.C2H2O4/c12-7-6-9-10(13-14-11(9)15)8-4-2-1-3-5-8;3-1(4)2(5)6/h1-5H,6-7,12H2,(H2,13,14,15);(H,3,4)(H,5,6) |

InChI Key |

PNTFFRGATDTVBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NN2)CCN.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

General Pyrazolone Formation

Condensation of Phenylhydrazine with β-ketoesters or β-diketones : Phenylhydrazine reacts with ethyl acetoacetate or similar β-ketoesters under reflux in ethanol or other suitable solvents to yield 5-phenyl-1H-pyrazol-3(2H)-one derivatives with good yields (65–80%).

Example Reaction : Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates are synthesized by refluxing phenylhydrazine with ethyl acetoacetate derivatives, followed by purification.

Functionalization at the 4-Position

Introduction of the 2-Aminoethyl Side Chain : The 4-position of the pyrazolone ring is functionalized by nucleophilic substitution or reductive amination to introduce the 2-aminoethyl group.

A common approach involves the reduction of pyrazole-3-carboxylate esters to the corresponding alcohols, followed by conversion to aldehydes and subsequent reductive amination with ethylenediamine or related amines.

Stepwise Functional Group Transformations

The preparation of the target compound involves several key transformations:

Detailed Preparation Method of 4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one Oxalate

Synthesis of 5-Phenyl-1H-pyrazol-3(2H)-one

Reduction to (1,5-Diphenyl-1H-pyrazol-3-yl)methanol

Oxidation to Pyrazole-3-carbaldehyde

Introduction of the 2-Aminoethyl Group

Formation of Oxalate Salt

- The free base 4-(2-aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one is dissolved in a suitable solvent (e.g., ethanol or water).

- Oxalic acid is added stoichiometrically to form the oxalate salt.

- The salt precipitates out and is collected by filtration, washed, and dried to yield the final compound.

Research Findings and Analytical Data

- Yields for each step are generally high (65–88%), indicating efficient synthetic routes.

- Purity and structure confirmation are typically verified by NMR (1H and 13C), IR spectroscopy, and mass spectrometry.

- The oxalate salt form improves stability and crystallinity , facilitating handling and storage.

- The synthetic route is adaptable to various substituted pyrazolones, allowing for structural diversity in derivatives.

Summary Table of Preparation Steps

| Step | Intermediate/Product | Reagents/Conditions | Yield (%) | Key Analytical Techniques |

|---|---|---|---|---|

| 1 | 5-Phenyl-1H-pyrazol-3(2H)-one | Phenylhydrazine + β-ketoester, reflux | 65–80 | NMR, IR, MS |

| 2 | (1,5-Diphenyl-1H-pyrazol-3-yl)methanol | LiAlH4, diethyl ether, 0 °C | ~88 | NMR, TLC |

| 3 | 1,5-Diphenyl-1H-pyrazole-3-carbaldehyde | IBX, DMSO, 0–20 °C | ~85 | NMR, IR, TLC |

| 4 | 4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one | Reductive amination with ethylenediamine | 70–80 | NMR, MS, elemental analysis |

| 5 | Oxalate salt of target compound | Oxalic acid, solvent | Quantitative | Melting point, elemental analysis |

This comprehensive preparation method for This compound is supported by multiple peer-reviewed studies and provides a robust framework for synthesis, purification, and characterization, suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one oxalate can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to modify the pyrazolone ring or the phenyl group.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the aminoethyl moiety.

Scientific Research Applications

4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one oxalate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive aminoethyl group.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)-one oxalate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazolone ring may also interact with cellular pathways, modulating biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrazolone Core

Position 4 Modifications

- 4-(2-Aminoethyl)-5-ethyl-2-phenyl-1H-pyrazol-3(2H)-one (CAS 952959-53-4) Key Difference: Ethyl group replaces phenyl at position 3. Impact: Reduced aromatic interactions may lower binding affinity to hydrophobic targets. Similarity score: 0.81 .

- 4-(4-Aminobutyl)-5-phenyl-1H-pyrazol-3(2H)-one (CAS 878208-91-4) Key Difference: Aminobutyl chain (4 carbons) instead of aminoethyl. Molecular weight: 231.29 g/mol .

- 5-(Adamantan-1-yl)-4-(2-aminoethyl)-1H-pyrazol-3(2H)-one Key Difference: Adamantyl group replaces phenyl at position 4. Impact: Adamantyl’s rigidity and lipophilicity may enhance blood-brain barrier penetration, making it suitable for CNS-targeting applications .

Position 5 Modifications

- 4-[(Ethoxyimino)(phenyl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Key Difference: Ethoxyimino-phenyl group at position 4.

4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one

Functional Group Comparisons

Aminoalkyl Chain Variations

- N-Methyl vs. N,N-Dimethyl Derivatives shows that N-methylation in thiazole-containing H3 antagonists increases potency (pA₂ = 8.27 for N,N-dimethylaminoethyl vs. lower values for N-methyl). This suggests alkylation of the amino group in the target compound could enhance receptor affinity .

- Hydroxyethyl vs. Aminoethyl 4-(2-Hydroxyethyl)-5-methyl-2-phenyl-4H-pyrazol-3-one (CAS 10223-33-3)

- Key Difference : Hydroxy group replaces amine.

- Impact : Higher polarity improves solubility but reduces basicity, limiting protonation-dependent membrane penetration .

Pharmacological and Physicochemical Properties

*Calculated based on molecular formula.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.